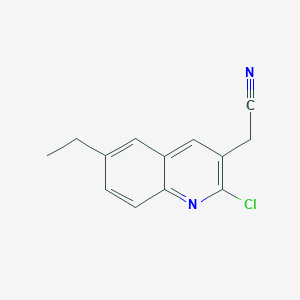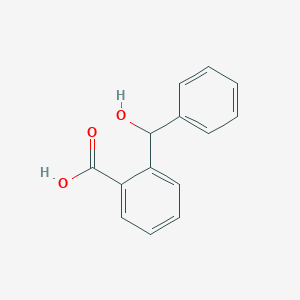![molecular formula C15H11N3 B11876944 2-Phenyl-1,4-dihydroimidazo[4,5-b]indole CAS No. 161331-45-9](/img/structure/B11876944.png)
2-Phenyl-1,4-dihydroimidazo[4,5-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,4-dihydroimidazo[4,5-b]indole is a heterocyclic compound that features both an indole and an imidazole ring fused together
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4-dihydroimidazo[4,5-b]indole can be achieved through a multicomponent reaction strategy. One efficient method involves the condensation of 2-aminobenzimidazole, aromatic aldehyde, ammonium acetate, and isatin using ceric ammonium nitrate as a catalyst in aqueous ethanol . This method is advantageous due to its high yield, short reaction time, and environmentally friendly solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of efficient catalysts like ceric ammonium nitrate can be scaled up for industrial applications. The focus would be on optimizing reaction conditions to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,4-dihydroimidazo[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce functional groups like nitro, sulfonyl, or halogen groups.
Aplicaciones Científicas De Investigación
2-Phenyl-1,4-dihydroimidazo[4,5-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has indicated its potential use in antiviral therapies, particularly against SARS-CoV-2.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,4-dihydroimidazo[4,5-b]indole involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to inhibit the main protease (Mpro) of SARS-CoV-2 by binding to the active site and preventing viral replication . The compound’s structure allows it to form stable interactions with its targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylindole: This compound is structurally similar but lacks the fused imidazole ring.
Imidazo[4,5-b]pyridine: Another fused heterocycle with similar properties but different biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substitution patterns and biological activities.
Uniqueness
2-Phenyl-1,4-dihydroimidazo[4,5-b]indole is unique due to its fused indole and imidazole rings, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and proteins, particularly in antiviral applications, sets it apart from other similar compounds .
Propiedades
Número CAS |
161331-45-9 |
|---|---|
Fórmula molecular |
C15H11N3 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2-phenyl-1,4-dihydroimidazo[4,5-b]indole |
InChI |
InChI=1S/C15H11N3/c1-2-6-10(7-3-1)14-17-13-11-8-4-5-9-12(11)16-15(13)18-14/h1-9,16H,(H,17,18) |
Clave InChI |
MDWZMUZUQWOKFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



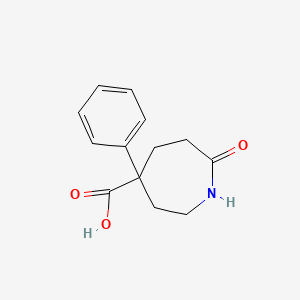


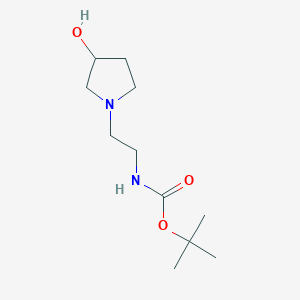
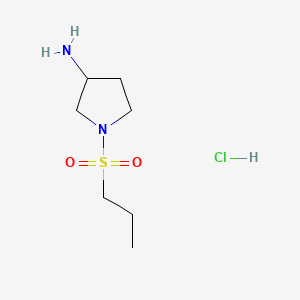

![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)
![Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11876907.png)


![9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B11876923.png)
